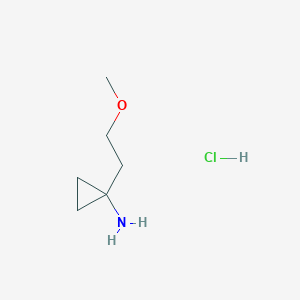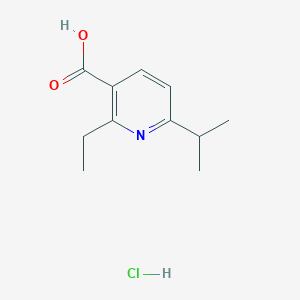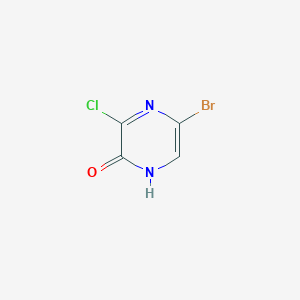
1-(2-Methoxyethyl)cyclopropanamine hydrochloride
Descripción general
Descripción
1-(2-Methoxyethyl)cyclopropanamine hydrochloride is a cyclopropane-based compound1. The molecular formula of this compound is C7H15NOCl2, with a molecular weight of 167.66 g/mol2. It appears as a white crystalline solid2.
Synthesis Analysis
Unfortunately, the specific synthesis process for 1-(2-Methoxyethyl)cyclopropanamine hydrochloride is not readily available in the search results. However, it’s worth noting that this compound has recently gained attention in scientific research1.Molecular Structure Analysis
The molecular structure of 1-(2-Methoxyethyl)cyclopropanamine hydrochloride is represented by the formula C7H15NOCl2. The compound has a molecular weight of 167.66 g/mol2. However, the specific details about the arrangement of atoms and bonds within the molecule are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 1-(2-Methoxyethyl)cyclopropanamine hydrochloride are not detailed in the search results. It’s important to note that understanding the chemical reactions of a compound requires detailed study and experimentation.Physical And Chemical Properties Analysis
1-(2-Methoxyethyl)cyclopropanamine hydrochloride is a white crystalline solid2. It is soluble in water and other solvents2. The compound has a melting point of 123°C and a boiling point of 247°C2.Aplicaciones Científicas De Investigación
1. Chiral Intermediate in Synthesis
1-(2-Methoxyethyl)cyclopropanamine hydrochloride serves as a key chiral intermediate for synthesizing corticotropin-releasing factor-1 (CRF-1) receptor antagonists. An efficient chemo-enzymatic route to this compound starts from methylcyclopropyl ketone, with leucine dehydrogenase used for reductive amination (Parker et al., 2012).
2. Inhibition of Lysine-Specific Demethylase-1 (LSD1)
Functionalized cyclopropanamine derivatives, including 1-(2-Methoxyethyl)cyclopropanamine, are studied as inhibitors of LSD1, a crucial enzyme in DNA packaging and gene expression. These inhibitors are being examined for therapeutic applications in several neurological conditions, such as schizophrenia and Alzheimer's disease (Blass, 2016).
3. Application in Organic Synthesis
The compound plays a role in various organic syntheses, like the preparation of 1:2 addition products in reactions with isocyanates, illustrating its versatility in chemical transformations (Yoshida et al., 1988).
4. Synthesis of Novel Compounds
It is also used in synthesizing novel compounds like 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid, showing its utility in the creation of new chemical entities (Xin-y, 2013).
5. Development of Potential Antidepressants
1-(2-Methoxyethyl)cyclopropanamine derivatives have been synthesized and evaluated as potential antidepressants. These studies are crucial in exploring new therapeutic agents for mental health conditions (Bonnaud et al., 1987).
Safety And Hazards
The specific safety and hazard information for 1-(2-Methoxyethyl)cyclopropanamine hydrochloride is not available in the search results. It’s crucial to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures.
Direcciones Futuras
1-(2-Methoxyethyl)cyclopropanamine hydrochloride has recently gained attention in scientific research1. However, the specific future directions or potential applications of this compound are not detailed in the search results. Further research and experimentation would be necessary to explore its potential uses and benefits.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult with a chemistry professional.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-4-6(7)2-3-6;/h2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMJZZCPMMWERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)cyclopropanamine hydrochloride | |
CAS RN |
1993247-86-1 | |
| Record name | 1-(2-methoxyethyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)
![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382596.png)
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1382600.png)
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382601.png)

![2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1382606.png)